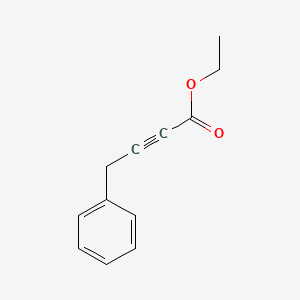
乙酸-4-苯基丁-2-炔酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-phenylbut-2-ynoate is an organic compound with the chemical formula C12H12O2 . It has a molecular weight of 188.23 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-phenylbut-2-ynoate is 1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 4-phenylbut-2-ynoate has a molecular weight of 188.22 g/mol . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.科学研究应用
催化反应: Rodrigo 和 Guan (2017) 展示了在镍催化的还原偶联反应中使用 4-苯基丁-2-炔酸乙酯的衍生物 3-(三甲基甲硅烷基)丙炔酸乙酯。这一过程对于区域选择性合成具有重要意义,显示出一级依赖于醛和催化剂浓度 (Rodrigo & Guan, 2017)。
[2+2]-环加成反应: Koldobskii 等人 (2008) 探索了 4-氯-2-氧代丁-3-炔酸乙酯(一种相关化合物)与未活化烯烃的环加成反应。这项研究揭示了该化合物在没有辐照或催化剂的情况下形成环加合物的非凡能力,这对于合成化学来说是值得注意的 (Koldobskii 等人,2008)。
多米诺反应合成: Zhao 等人 (2020) 开发了一种使用 4-羟烷基-2-炔酸乙酯(另一种衍生物)的无催化剂多米诺反应来合成某些呋喃化合物。这种方法因其高产率和直接的方法而具有重要意义 (Zhao 等人,2020)。
位点选择性官能化: Guo 等人 (2019) 提出了一种由硼基自由基介导的烷基酯位点选择性 C-H 官能化方法。该方法利用了 4-苯基丁-2-炔酸乙酯的衍生物,展示了其在选择性有机合成中的应用 (Guo 等人,2019)。
对映选择性氢化: Meng 等人 (2008) 研究了结构相似的化合物 2-氧代-4-芳基丁-3-烯酸乙酯的对映选择性氢化,该化合物产生了高对映体过量。这项研究对于有机合成中手性化合物的生产至关重要 (Meng 等人,2008)。
安全和危害
Ethyl 4-phenylbut-2-ynoate has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound .
作用机制
Target of Action
Ethyl 4-phenylbut-2-ynoate is a chemical compound with a molecular weight of 188.23 The primary targets of Ethyl 4-phenylbut-2-ynoate are not explicitly mentioned in the available literature
Mode of Action
It has been used in phosphine-mediated domino reactions with phthalimidomalonates . When Ethyl 4-phenylbut-2-ynoate was reacted with phthalimidomalonates under certain conditions, pyrroloisoindolinone derivatives were obtained . The mechanism for the transformation is a tandem γ-umpolung/Wittig/γ-umpolung process .
Biochemical Pathways
The compound has been used in the synthesis of pyrroloisoindolinone derivatives , suggesting it may influence pathways related to these compounds
Result of Action
As mentioned, it has been used in the synthesis of pyrroloisoindolinone derivatives , but the specific effects of this action at the molecular and cellular level are not known
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-phenylbut-2-ynoate is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that low temperatures may be necessary for its stability
属性
IUPAC Name |
ethyl 4-phenylbut-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCQRCYCSPLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenylbut-2-ynoate | |
CAS RN |
96417-50-4 |
Source


|
| Record name | ethyl 4-phenylbut-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

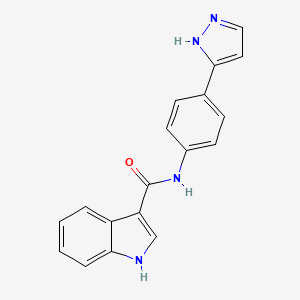
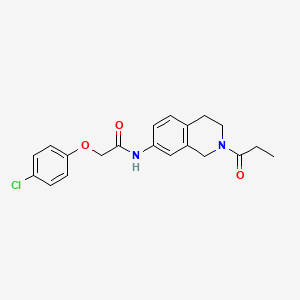
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)
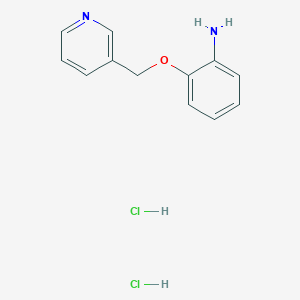
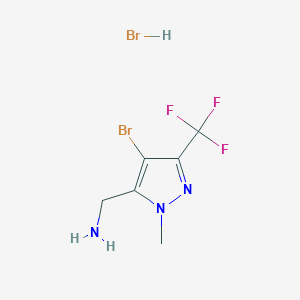
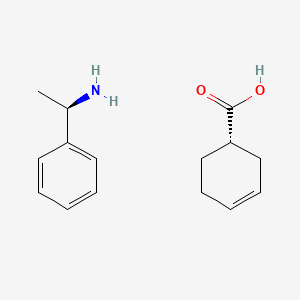
![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)
![2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2683826.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)
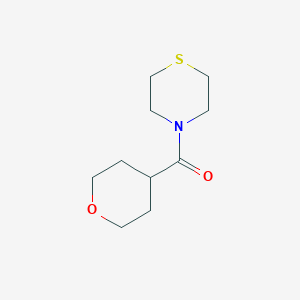
![Methyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2683831.png)

![5-Bromo-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2683833.png)